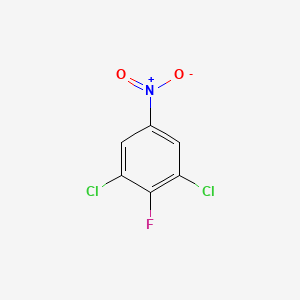

3,5-Dichloro-4-fluoronitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAATSFMXSMKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185023 | |

| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-19-5 | |

| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-fluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GS7VN6LFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dichloro-4-fluoronitrobenzene CAS number 3107-19-5

An In-depth Technical Guide to 3,5-Dichloro-4-fluoronitrobenzene (CAS 3107-19-5)

Abstract: This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. With CAS Number 3107-19-5, this compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily owing to the unique reactivity conferred by its pattern of substitution. We will delve into its physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore the mechanistic underpinnings of its reactivity, and discuss its applications, spectroscopic signature, and essential safety protocols. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.

Core Physicochemical & Structural Properties

This compound is a crystalline solid at room temperature. Its molecular structure is characterized by a benzene ring substituted with two chlorine atoms meta to a nitro group, and a fluorine atom positioned between the two chlorine atoms and para to the nitro group. This specific arrangement of electron-withdrawing groups dictates its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3107-19-5 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [2][3] |

| Molecular Weight | 209.99 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder or crystals | [4][5] |

| Melting Point | 44 °C | [6][7] |

| Boiling Point | 259.3 °C at 760 mmHg | [4][6] |

| Density | 1.622 g/cm³ (Predicted) | [4][6][7] |

| Flash Point | 110.6 °C | [4][6] |

| IUPAC Name | 1,3-dichloro-2-fluoro-5-nitrobenzene | |

| SMILES | C1=C(C(=C(C=C1[O-])Cl)F)Cl | [3] |

| InChI Key | VMAATSFMXSMKPG-UHFFFAOYSA-N |

| Storage | Store at room temperature, sealed in a dry place |[7] |

Synthesis Protocol: Halogen Exchange (Halex) Reaction

The most common and efficient laboratory synthesis of this compound involves a nucleophilic aromatic substitution of a chlorine atom with fluoride, a process known as the Halex reaction. The starting material is 3,4,5-trichloronitrobenzene.

Causality and Experimental Rationale:

-

Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to dissolve the ionic potassium fluoride and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, without solvating the fluoride anion so strongly as to reduce its nucleophilicity.

-

Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It is crucial to use the anhydrous form, as water can compete as a nucleophile and lead to undesired hydroxylation byproducts.

-

Temperature: The reaction requires significant thermal energy (140 °C) to overcome the activation energy associated with breaking the aromatic C-Cl bond and disrupting the ring's aromaticity in the transition state.[8]

Detailed Laboratory Protocol

Objective: To synthesize this compound from 3,4,5-trichloronitrobenzene.

Materials:

-

3,4,5-trichloronitrobenzene (13.55 g, 59 mmol)

-

Anhydrous Potassium Fluoride (KF) (4.65 g, 80 mmol initially, plus 2.5 g later)

-

Dimethylformamide (DMF), anhydrous (66 mL)

-

Diethyl ether

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

-

Combine 3,4,5-trichloronitrobenzene (13.55 g), potassium fluoride (4.65 g), and DMF (66 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]

-

Heat the mixture to 140 °C and maintain this temperature with vigorous stirring for 15 hours.[8]

-

Cool the mixture slightly, add an additional 2.5 g of potassium fluoride, and continue stirring at 140 °C for another 15 hours.[8]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

The resulting dark solid should be purified by column chromatography on silica gel to yield the final product as a yellow powder.[8]

Caption: Synthesis workflow for this compound.

Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Principles: The benzene ring is heavily activated towards nucleophilic attack due to the strong electron-withdrawing effect (-I and -R) of the nitro group. This effect is most pronounced at the ortho and para positions, where it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The chlorine and fluorine atoms also contribute an inductive withdrawing effect (-I), further increasing the electrophilicity of the ring carbons.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[9] Paradoxically, fluorine is a better leaving group than chlorine in many SNAr reactions. This is because fluorine's high electronegativity makes the carbon atom it is attached to (C4) the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This polarization significantly lowers the activation energy of the initial, slow step, accelerating the overall reaction rate.[10] The subsequent, faster step involves the loss of the leaving group (fluoride) to restore aromaticity.

Caption: Role as a versatile intermediate in chemical synthesis.

Spectroscopic Characterization

Full characterization relies on standard spectroscopic techniques. The molecule's symmetry (a C₂ axis passing through the C2-C5 bond) simplifies its NMR spectra.

Table 2: Expected Spectroscopic Data

| Technique | Solvent | Expected Chemical Shifts (δ) and Features |

|---|---|---|

| ¹H NMR | CDCl₃ | A singlet is expected for the two equivalent aromatic protons (H2, H6). Due to four-bond coupling to fluorine (⁴JHF), this may appear as a narrow triplet. The chemical shift would be downfield (likely > 8.0 ppm) due to the strong deshielding from the nitro and halogen groups. |

| ¹³C NMR | CDCl₃ | Six distinct signals are expected. The carbon bearing the fluorine (C4) will show a large one-bond coupling (¹JCF). Carbons ortho and meta to the fluorine (C3/C5 and C2/C6) will show smaller two-bond and three-bond couplings, respectively. The carbon attached to the nitro group (C1) will be significantly downfield. [11] |

| ¹⁹F NMR | CDCl₃ | A singlet is expected for the single fluorine environment. Its chemical shift will be characteristic of an aryl fluoride. |

| IR (Infrared) | KBr Pellet / Nujol | Strong characteristic absorptions for the nitro group (NO₂) symmetric and asymmetric stretches (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). C-Cl and C-F stretching bands will also be present in the fingerprint region. |

| MS (Mass Spec) | EI / ESI | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ~9:6:1 ratio). |

Safety, Handling, and Disposal

This compound is an irritant and should be handled with appropriate care in a well-ventilated area or chemical fume hood. [5] Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7][13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate. Its value is derived from a highly activated aromatic system that is primed for nucleophilic substitution, particularly at the fluorine-bearing carbon. A thorough understanding of its synthesis, the mechanistic nuances of its reactivity, and its safety profile enables chemists to effectively leverage this compound as a powerful building block for constructing complex and high-value molecules in the pharmaceutical and agrochemical industries.

References

- ChemicalBook. (2025). This compound | 3107-19-5.

- PrepChem.com. (n.d.). Synthesis of this compound.

- ChemicalBook. (n.d.). This compound CAS#: 3107-19-5.

- LookChem. (n.d.). Cas 3107-19-5, this compound.

- ChemicalBook. (n.d.). 3107-19-5 | CAS DataBase.

- ChemScene. (n.d.). 1,3-Dichloro-2-fluoro-5-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1,3-Dichloro-2-fluoro-5-nitrobenzene | 3107-19-5.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Chloro-4-fluoronitrobenzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 3-Chloro-4-fluoronitrobenzene SDS, 350-30-1 Safety Data Sheets.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci.

- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.

- SpectraBase. (n.d.). 3,5-DICHLORO-4-FLUORO-1-NITROBENZENE - Optional[13C NMR] - Chemical Shifts.

- Chem-Impex. (n.d.). 3-Chloro-4-fluoronitrobenzene.

- Fisher Scientific. (n.d.). 3,5-Dichloro-4-fluoro-1-nitrobenzene, 95%.

- NIH - PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.

- YouTube. (2019). Nucleophilic Aromatic Substitution.

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- ResearchGate. (2015). (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.

- Preclinical Research CRO. (n.d.). CAS 3107-19-5 this compound.

- ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.

- Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.

- Wiley Online Library. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.

- Googleapis.com. (n.d.). United States Patent (19).

- Home Sunshine Pharma. (n.d.). This compound CAS 3107-19-5 Manufacturers, Suppliers, Factory.

- ChemicalBook. (n.d.). 3,5-Difluoronitrobenzene(2265-94-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound | 3107-19-5.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoronitrobenzene 98 350-30-1.

- NIH - PMC. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer.

- BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.

- Wiley Online Library. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.

- PubMed. (n.d.). Sequence-based design of kinase inhibitors applicable for therapeutics and target identification.

Sources

- 1. This compound | 3107-19-5 [chemicalbook.com]

- 2. This compound CAS#: 3107-19-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. This compound CAS 3107-19-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Cas 3107-19-5,this compound | lookchem [lookchem.com]

- 7. 3107-19-5 | CAS DataBase [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluoronitrobenzene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive overview of the critical physical characteristics of this compound, supported by experimental data and methodologies. The causality behind these properties and their implications for practical applications are discussed to provide actionable insights for scientists and researchers.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the CAS number 3107-19-5, is a substituted nitrobenzene derivative.[1][2][3] Its molecular structure, featuring two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, imparts unique reactivity that makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the halogens activates the aromatic ring for nucleophilic aromatic substitution reactions, a cornerstone of modern drug discovery.

The strategic placement of the substituents allows for selective functionalization, enabling the synthesis of complex molecular architectures. A precise knowledge of its physical properties, such as melting point, boiling point, and solubility, is not merely academic; it directly influences reaction kinetics, purification strategies, and formulation development. This guide aims to be an authoritative resource on these properties, empowering researchers to optimize their synthetic routes and ensure laboratory safety.

Core Physical and Chemical Properties

A clear understanding of the fundamental physical and chemical properties of a compound is the bedrock of its application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H2Cl2FNO2 | [1][2][3] |

| Molecular Weight | 209.99 g/mol | [1][2][3] |

| Appearance | Off-white crystal | [1][2] |

| Boiling Point | 259.3°C at 760 mmHg | [1][2] |

| Density | 1.622 g/cm³ | [1][2] |

| Flash Point | 110.6°C | [1][2] |

| Refractive Index | 1.572 | [1][2] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1][2] |

These properties dictate the compound's behavior under various experimental conditions. The high boiling point, for instance, suggests that reactions can be conducted at elevated temperatures without significant loss of material due to evaporation. The density, being greater than water, is a crucial consideration for solvent extraction and phase separation during workup procedures.

Experimental Protocols for Property Determination

The accurate determination of physical properties is essential for chemical characterization. The following section outlines standard methodologies for measuring key physical parameters of solid organic compounds like this compound.

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Given the high boiling point, a micro boiling point determination is often preferred to minimize sample usage and reduce the risk of decomposition.

Methodology:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a high-temperature bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The bath is allowed to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic and Structural Data

Spectroscopic data provides invaluable information about the molecular structure and is a cornerstone of chemical identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the connectivity of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and C-Cl/C-F bonds.

-

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, which aids in structural elucidation.

Caption: Spectroscopic Workflow for Structural Elucidation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as an irritant.[1] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Conclusion

The physical properties of this compound are integral to its successful application in synthetic chemistry. This guide has provided a detailed overview of its key characteristics, from fundamental constants to spectroscopic data. By understanding the "why" behind these properties and adhering to safe handling practices, researchers can confidently and efficiently utilize this versatile building block in their pursuit of novel molecules with potential applications in drug discovery and beyond.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 3107-19-5 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 3107-19-5 this compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3,5-Dichloro-4-fluoro-1-nitrobenzene, 95%. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3,5-Dichloro-4-fluoronitrobenzene for Advanced Research and Drug Development

This compound is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nitro group—creates a highly activated system for specific chemical transformations. The presence of strong electron-withdrawing groups renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal scaffold for the introduction of diverse functionalities. This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of the molecular properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis, including planning reactions, purification, and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂Cl₂FNO₂ | [1][2] |

| Molecular Weight | 209.99 g/mol | [1] |

| CAS Number | 3107-19-5 | [1][3] |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 40-42 °C | |

| Boiling Point | 259.3 °C at 760 mmHg | |

| Density | 1.622 g/cm³ | |

| IUPAC Name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | [1] |

Synthesis of this compound: A Protocol

The synthesis of this compound can be achieved through various routes, often involving the nitration of a halogenated precursor. One common method involves the direct chlorination of a fluoronitrobenzene derivative. The following protocol is a representative synthesis adapted from established methodologies in patent literature, designed to provide a clear, actionable procedure for laboratory-scale preparation.

Reaction Principle

The synthesis is based on the electrophilic chlorination of 2,4-difluoronitrobenzene. The nitro group is a meta-director, while the fluorine atoms are ortho-, para-directors. The combined directing effects and the reaction conditions favor the substitution at the 3 and 5 positions.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Difluoronitrobenzene

-

Chlorine gas (Cl₂)

-

Iodine (catalyst)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes or ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, charge 2,4-difluoronitrobenzene and the polar solvent (e.g., DMSO).

-

Catalyst Addition: Add a catalytic amount of iodine to the mixture.

-

Chlorination: Heat the reaction mixture to 120-140 °C. Once the temperature is stable, begin bubbling chlorine gas through the mixture via the gas inlet tube. The reaction is exothermic, so monitor the temperature carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of cold water containing sodium thiosulfate to quench any unreacted chlorine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or ethanol, to yield this compound as a crystalline solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned para to the fluorine atom and ortho to the chlorine atoms, significantly activates the aromatic ring towards nucleophilic attack.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: The addition-elimination mechanism of SNAr.

Regioselectivity and Leaving Group Ability

In this compound, the fluorine atom is the most likely leaving group in an SNAr reaction. This is due to two main factors:

-

Activation: The fluorine atom is located at the C4 position, para to the strongly activating nitro group. This position experiences the greatest degree of electron withdrawal, making it the most electrophilic site for nucleophilic attack.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating the attack. Although fluoride is a poorer leaving group than chloride in terms of bond strength, the activation of the C-F bond by the nitro group dominates the reactivity.

Application in Drug Discovery: The Synthesis of Gefitinib

A prominent example of the application of this compound is in the synthesis of Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer. In the synthesis of Gefitinib, this compound is not directly used, but its close analog, 3-chloro-4-fluoroaniline , is a key building block. 3-chloro-4-fluoroaniline is readily prepared from 3-chloro-4-fluoronitrobenzene by reduction of the nitro group. The aniline derivative is then coupled with a quinazoline core.

The following scheme illustrates a key step in a common synthetic route to Gefitinib, where the 3-chloro-4-fluoroaniline moiety is installed via an SNAr reaction.

Caption: Key coupling step in the synthesis of Gefitinib.

This reaction highlights the importance of halogenated anilines derived from compounds like this compound in constructing the core structures of modern targeted therapies.

Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is limited, analysis of available data and comparison with related structures allows for a reliable prediction of its spectral features.

-

¹³C NMR: The ¹³C NMR spectrum is the most readily available piece of spectroscopic data. The carbon atoms attached to the halogens and the nitro group will be significantly deshielded. The carbon attached to the fluorine will show a characteristic large one-bond coupling (¹JC-F).

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift will be in the downfield region due to the strong electron-withdrawing effects of the substituents. Based on data for similar compounds like 3,5-dichloronitrobenzene, this signal would likely appear around 7.5-8.0 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present, as well as C-Cl and C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 209. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4][5]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value lies in the precise arrangement of its functional groups, which allows for selective and efficient nucleophilic aromatic substitution reactions. For researchers and professionals in drug discovery and development, a deep understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential in the creation of novel, high-value molecules that can address significant challenges in medicine and beyond.

References

- Aarti Industries. (n.d.). Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: 3-Chloro-4-fluoronitrobenzene.

- Sigma-Aldrich. (2023, September 26). SAFETY DATA SHEET: 3,4-Dichloronitrobenzene.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound | 3107-19-5.

- Synquest Labs. (n.d.). 3,4-Difluoronitrobenzene Safety Data Sheet.

- Fisher Scientific. (n.d.). 3,5-Dichloro-4-fluoro-1-nitrobenzene, 95%.

- SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3,5-Dichloronitrobenzene(618-62-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

- PubChem. (2019, December 6). CID 141051979 | C12H8F2N2O4.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoronitrobenzene 98%.

- SpectraBase. (n.d.). 3,5-DICHLORO-4-FLUORO-1-NITROBENZENE - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound(3107-19-5).

- Wikipedia. (n.d.). 4-Fluoronitrobenzene.

- NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-fluoronitrobenzene in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

In the intricate world of pharmaceutical sciences and synthetic chemistry, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of successful drug development and process optimization. 3,5-Dichloro-4-fluoronitrobenzene, a pivotal building block in the synthesis of various high-value compounds, including potent UV absorbers, presents a solubility profile that directly impacts reaction kinetics, purification strategies, and ultimately, the economic viability of a synthetic route. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the solubility of this compound. We will delve into both predictive methodologies and robust experimental protocols, providing a holistic understanding grounded in scientific integrity and practical application. Our approach moves beyond a mere recitation of data, aiming to elucidate the "why" behind the "how," empowering you to make informed decisions in your laboratory and development endeavors.

Introduction to this compound: A Molecule of Significance

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₂Cl₂FNO₂. It typically presents as an off-white crystalline solid. Its molecular structure, characterized by the presence of electron-withdrawing chloro and nitro groups and a fluoro substituent on the benzene ring, dictates its chemical reactivity and physicochemical properties, including its solubility. This compound serves as a critical intermediate in the synthesis of a variety of more complex molecules. A notable application is in the production of advanced UV absorbers, which are essential for protecting materials from degradation caused by ultraviolet radiation.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Weight | 209.99 g/mol |

| Melting Point | 40-42 °C |

| Boiling Point | ~259 °C |

| Appearance | Off-white crystalline solid |

Theoretical Prediction of Solubility: A Proactive Approach

In the absence of extensive experimental data, predictive models offer a valuable, cost-effective, and time-efficient means of estimating the solubility of a compound in various solvents. These models are rooted in the principle of "like dissolves like," quantified through various thermodynamic parameters. For this compound, we will explore two powerful predictive frameworks: Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP): A Three-Dimensional View of Solubility

The Hansen Solubility Parameter (HSP) model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1]. The fundamental principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound:

Direct experimental determination of HSP for novel compounds can be complex. However, group contribution methods provide a reliable estimation. By breaking down the molecule into its constituent functional groups and summing their respective contributions, we can approximate the HSP of the entire molecule.

Predicted Hansen Solubility Parameters for this compound and Selected Solvents:

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 19.5 | 8.5 | 3.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Note: The HSP values for this compound are estimated based on group contribution methods and should be used as a predictive guide.

UNIFAC Group Contribution Method: A Thermodynamic Prediction

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) method is a group-contribution model used to predict activity coefficients in non-ideal liquid mixtures[2]. It is a powerful tool for estimating solid-liquid equilibria, and therefore solubility. The method is based on the concept that a molecule can be divided into its constituent functional groups, and the activity coefficient is calculated from the interactions between these groups.

The solubility of a solid in a liquid can be predicted using the following equation:

ln(x) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γ)

where:

-

x is the mole fraction solubility

-

ΔH_fus is the enthalpy of fusion of the solid

-

R is the ideal gas constant

-

T_m is the melting point of the solid in Kelvin

-

T is the temperature of the solution in Kelvin

-

γ is the activity coefficient of the solute in the solvent, which can be calculated using the UNIFAC model.

UNIFAC Group Assignments for this compound:

To apply the UNIFAC model, the molecule is broken down into its constituent groups. For this compound, the groups would be:

-

Aromatic Carbon (ACH)

-

Aromatic Carbon with Chlorine (ACCl)

-

Aromatic Carbon with Fluorine (ACF)

-

Aromatic Carbon with Nitro group (ACNO2)

The successful application of the UNIFAC model is contingent on the availability of the group volume (R) and surface area (Q) parameters, as well as the binary interaction parameters between all pairs of groups in the mixture. While parameters for many common groups are available in the UNIFAC parameter matrix, specific parameters for some substituted aromatic groups may be less common.

Experimental Determination of Solubility: The Gold Standard

While predictive models are invaluable, experimental determination remains the definitive method for obtaining accurate solubility data. The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. From these measurements, the solubility can be calculated in various units, such as g/100 mL or mol/L.

Step-by-Step Experimental Protocol for Gravimetric Solubility Determination

This protocol provides a self-validating system for the accurate determination of the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass vials with screw caps

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for at least 24-48 hours with continuous agitation. This extended equilibration time is critical to ensure that thermodynamic equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-warmed volumetric pipette to prevent premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. The filter should also be pre-warmed to the experimental temperature. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once the bulk of the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Cool the vial in a desiccator to room temperature before weighing.

-

Record the final weight of the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Mass of the solute (m_solute): Final weight of the vial - Initial weight of the empty vial.

-

Mass of the solvent (m_solvent): (Weight of the vial with solution) - (Final weight of the vial).

-

Solubility ( g/100 g of solvent): (m_solute / m_solvent) * 100.

-

Solubility ( g/100 mL of solvent): (m_solute / Volume of solvent withdrawn) * 100.

-

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property but is influenced by several key factors:

-

Solvent Polarity: As a moderately polar molecule, this compound is expected to exhibit higher solubility in solvents with similar polarity. The presence of the nitro group and halogen atoms contributes to its dipole moment.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The extent of this temperature dependence can be quantified by the van't Hoff equation.

-

Crystalline Structure: The stability of the crystal lattice of this compound will significantly impact its solubility. A more stable crystal lattice (higher lattice energy) will require more energy to break apart, resulting in lower solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is therefore imperative to use high-purity materials for accurate determinations.

Conclusion: An Integrated Approach to Solubility Characterization

A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and industrial applications. This guide has provided a dual-pronged approach, combining the predictive power of theoretical models like Hansen Solubility Parameters and UNIFAC with the empirical rigor of a detailed experimental protocol for gravimetric analysis. By leveraging both predictive and experimental methodologies, researchers and drug development professionals can proactively address potential solubility challenges, optimize reaction and purification conditions, and ultimately accelerate the development of novel chemical entities. The principles and protocols outlined herein serve as a robust framework for the comprehensive characterization of the solubility of this important chemical intermediate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086–1099. [Link]

-

"this compound" PubChem Compound Summary for CID 76554. National Center for Biotechnology Information. [Link]

-

"UV Absorbers" American Chemical Society. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dichloro-4-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Halogenated nitroaromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, prized for their versatile reactivity. Among these, 3,5-Dichloro-4-fluoronitrobenzene (CAS No. 3107-19-5) presents a unique molecular scaffold for drug design and development. However, its chemical attributes necessitate a robust understanding of its hazard profile and a meticulous approach to its handling. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound in a research and development setting, moving beyond mere procedural lists to explain the causality behind critical safety protocols.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a solid, typically a light yellow to brown powder or crystals, whose primary hazards stem from its irritant properties. A thorough risk assessment is the foundational step before any laboratory work commences. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures and quantities being used.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards. This classification dictates the necessary precautionary measures.[1]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 76554 [1]

The toxicological data for many specialized intermediates like this compound is often not exhaustive. However, the structure, a chlorinated nitroaromatic, suggests prudence. Absorption into the body, a risk with many aromatic compounds, can lead to systemic effects. For instance, related dichloronitrobenzenes are known to cause the formation of methemoglobin, which impairs oxygen transport in the blood, leading to cyanosis. While this specific endpoint is not listed for the target compound, the structural similarity warrants caution and reinforces the need to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure through a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by appropriate PPE.

The Primacy of Engineering Controls

All work involving this compound, especially handling the solid powder which can be easily aerosolized, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical ventilation to capture and exhaust dusts and vapors, preventing inhalation, which is a primary route of exposure.[3] Safety showers and eyewash stations must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE) Selection: The Scientific Rationale

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

| Protection Type | Specific Recommendation | Rationale |

| Eye and Face | Safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1) or a full-face shield.[3] | Protects against splashes and airborne dust, preventing severe eye irritation. |

| Skin (Gloves) | Nitrile or Viton gloves. Double-gloving is recommended. | Chlorinated aromatic compounds can permeate standard latex gloves. Studies have shown that Viton gloves offer excellent resistance, while nitrile gloves provide moderate protection suitable for shorter durations.[5] Check manufacturer's permeation data. |

| Skin (Body) | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls (e.g., Tychem) are recommended.[3][6] | Prevents contamination of personal clothing and skin. |

| Respiratory | Not typically required if work is performed in a functional chemical fume hood. If engineering controls fail or for emergency situations, a full-face respirator with a multi-sorbent cartridge (e.g., protecting against organic vapors and particulates) is necessary.[6] | Protects against inhalation of irritant dust. |

Standard Operating Procedure (SOP) for Safe Handling

A detailed, step-by-step protocol ensures that safety is integrated into the workflow. The following SOP is a template that should be adapted for specific experimental needs.

Preparation and Weighing

-

Pre-use Inspection: Before starting, verify the chemical fume hood's certification is current and its airflow is adequate. Ensure the work area is clean and uncluttered.

-

PPE Donning: Put on all required PPE (lab coat, safety goggles, double gloves) before handling the primary container.

-

Weighing: Transport the sealed container to the fume hood. To minimize dust generation, weigh the compound in a tared, sealed container or use a weighing boat with careful, slow movements. Avoid scooping actions that create airborne dust.

-

Container Sealing: After dispensing, securely seal the primary container. Decontaminate the exterior of the container with a damp cloth if necessary before returning it to storage.

Dissolution and Reaction Setup

-

Solvent Addition: Add solvents slowly to the vessel containing the solid to avoid splashing.

-

System Sealing: If the reaction is to be heated or run under an inert atmosphere, ensure all joints in the glassware are properly sealed.

-

Labeling: Clearly label all vessels with the chemical name and any relevant hazard warnings.

Post-Experiment Work-up and Decontamination

-

Quenching: Quench reactions carefully, especially if excess reagents are present.

-

Waste Segregation: Segregate halogenated organic waste from non-halogenated streams.

-

Decontamination: Thoroughly clean all glassware and equipment. Decontaminate the fume hood work surface after completion of the task.

-

PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Below is a diagram illustrating the logical flow of this safe handling protocol.

Storage and Disposal: Long-Term Safety and Responsibility

Proper storage and disposal are critical components of the chemical's life cycle management.

-

Storage: Store this compound in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [2]It should be stored at room temperature. * Disposal: All waste containing this compound, including empty containers and contaminated cleanup materials, must be treated as hazardous waste. It must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations. [7]Do not mix with other waste streams unless explicitly permitted. Handle uncleaned containers with the same precautions as the product itself. By integrating this comprehensive safety framework into all laboratory activities involving this compound, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.

References

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dichloro-2-fluoro-5-nitrobenzene. Retrieved from [Link]

-

ChemIndex. (n.d.). This compound. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3107-19-5,this compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 1,3-Dichloro-2-fluoro-5-nitrobenzene. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Retrieved from [Link]

-

Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

-

Environmental Health & Safety Services, University of South Florida. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

- 1. 1,3-Dichloro-2-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 76554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. creativesafetysupply.com [creativesafetysupply.com]

- 4. fishersci.com [fishersci.com]

- 5. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

electrophilic and nucleophilic sites of 3,5-Dichloro-4-fluoronitrobenzene

An In-depth Technical Guide: Electrophilic and Nucleophilic Reactivity of 3,5-Dichloro-4-fluoronitrobenzene

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the powerful electronic effects of its substituents: a strongly deactivating nitro group and three halogen atoms. This guide provides a detailed analysis of the molecule's electronic architecture to elucidate its primary electrophilic and nucleophilic sites. The core finding is that the benzene ring is exceptionally electron-deficient, rendering it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) and highly resistant to Electrophilic Aromatic Substitution (SEAr). The carbon atom at the C-4 position, bonded to fluorine and situated para to the nitro group, is identified as the principal electrophilic site, poised for attack by a wide range of nucleophiles.

Introduction to this compound

This compound is a crystalline solid that serves as a versatile intermediate in organic synthesis.[2] Its utility stems from the predictable and selective reactivity conferred by its unique substitution pattern. Understanding the electronic interplay of the nitro, chloro, and fluoro groups is paramount to leveraging this molecule effectively in complex synthetic pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3107-19-5 | [2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |

| Molecular Weight | 209.99 g/mol | [2] |

| Appearance | Off-white crystal | [2] |

| Boiling Point | 259.3°C at 760 mmHg | [2] |

| Density | 1.622 g/cm³ | [2] |

| Synonyms | 1,3-dichloro-2-fluoro-5-nitrobenzene |[2][3] |

Electronic Architecture and its Influence on Reactivity

The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, operating through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the benzene ring by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

-

Halogens (F, Cl): Fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While they possess lone pairs that can participate in a weak resonance donation (+R), the inductive effect is overwhelmingly dominant.

The synergy of these electron-withdrawing groups renders the entire aromatic ring highly electron-poor or electrophilic . Consequently, the molecule is primed to react with nucleophiles . Computational studies on analogous compounds, such as 3-chloro-4-fluoronitrobenzene, confirm the presence of highly reactive electrophilic regions on the aromatic ring, making it an ideal substrate for exploring nucleophilic aromatic substitutions.[4][5]

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reactive Pathway

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted process like Sₙ2, nor does it involve a carbocation like Sₙ1. Instead, it proceeds via a two-step addition-elimination mechanism.[6]

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

Identification of the Primary Electrophilic Site

The nitro group powerfully withdraws electron density from the para position (C-4), making this carbon the most electron-deficient and therefore the most susceptible to nucleophilic attack. While the C-2 and C-6 carbons are ortho to the nitro group, they are sterically hindered by the adjacent chlorine atoms. Therefore, the C-4 carbon is the primary electrophilic site.

Leaving Group Aptitude: Fluorine vs. Chlorine

In the context of SNAr, the C-F bond is exceptionally polarized due to fluorine's high electronegativity. This polarization makes the attached carbon atom highly electrophilic and significantly accelerates the initial nucleophilic attack, which is the rate-determining step.[6] Although the C-F bond is stronger than the C-Cl bond, its activation of the carbon for the initial attack makes fluorine a surprisingly excellent leaving group in SNAr reactions. The synthesis of this compound from 3,4,5-trichloronitrobenzene via reaction with potassium fluoride is a testament to the lability of halogens at activated positions.[8]

The diagram below illustrates the resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at the C-4 position. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, providing substantial stabilization for the intermediate.

Caption: Resonance stabilization of the Meisenheimer intermediate.

Analysis of Electrophilic Aromatic Substitution (SEAr)

Electrophilic Aromatic Substitution involves the attack of an electrophile on the electron-rich π-system of the benzene ring. Given the profound electron-withdrawing nature of the nitro and halogen substituents on this compound, the ring is severely deactivated and electron-poor. It does not possess the requisite nucleophilic character to react with electrophiles under standard conditions. Therefore, SEAr is a highly disfavored and practically non-existent pathway for this molecule.

Experimental Protocol: Validation of SNAr Reactivity

To empirically validate the predicted reactivity, a nucleophilic substitution can be performed. The following protocol outlines the reaction of this compound with a generic amine nucleophile, a common transformation in drug discovery. This procedure is based on established methods for SNAr on activated nitroaromatics.[8][9]

Objective: To synthesize an N-substituted-3,5-dichloro-4-nitroaniline derivative via SNAr.

Materials:

-

This compound

-

Primary or secondary amine (e.g., pyrrolidine, morpholine) (1.1 equivalents)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 equivalents)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel, magnetic stirrer, heating mantle, condenser

-

Thin Layer Chromatography (TLC) apparatus

Workflow Diagram:

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the amine nucleophile (1.1 eq), the base (1.5 eq), and the solvent (e.g., DMF).

-

Heating and Monitoring: Heat the mixture to a temperature between 80-140°C.[8] Monitor the reaction's progress by TLC until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to yield the pure N-substituted product.

-

Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Conclusion

The chemical behavior of this compound is unequivocally defined by its electron-deficient aromatic ring. This guide has established that:

-

The molecule's primary role is that of an electrophile in chemical reactions.

-

The dominant and most synthetically useful pathway is Nucleophilic Aromatic Substitution (SNAr) .

-

The C-4 carbon , bearing the fluorine atom, is the principal electrophilic site due to powerful resonance and inductive withdrawal by the para-nitro group.

-

The fluorine atom serves as an excellent leaving group in the rate-determining step of the SNAr mechanism.

-

Reactivity towards electrophiles (SEAr) is negligible due to the severe deactivation of the ring.

This understanding is critical for synthetic chemists who can exploit this predictable reactivity to construct complex molecular architectures for applications in medicine and materials science.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from chemistry.stackexchange.com. [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene. Retrieved from spectrabase.com. [Link]

-

Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-chloro-4-fluoronitrobenzene molecule with new calculation methods and discussions for advanced applied sciences. Journal of Advanced Applied Sciences, 3(2), 40-54. [Link]

- Google Patents. (n.d.). Preparation of fluoronitrobenzene.

-

Fisher Scientific. (n.d.). 3,5-Dichloro-4-fluoro-1-nitrobenzene, 95%. Retrieved from fishersci.ca. [Link]

-

Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-chloro-4-fluoronitrobenzene molecule with new calculation methods and discussions for advanced applied sciences. Prensip Journals. [Link]

-

Gaber, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. [Link]

- Google Patents. (n.d.). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from researchgate.net. [Link]

-

Pharmacy Research. (n.d.). CAS 3107-19-5 this compound. Retrieved from preclinical-research.com. [Link]

-

ResearchGate. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from researchgate.net. [Link]

Sources

- 1. This compound | 3107-19-5 [chemicalbook.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. 3,5-Dichloro-4-fluoro-1-nitrobenzene, 95% | Fisher Scientific [fishersci.ca]

- 4. prensipjournals.com [prensipjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. prepchem.com [prepchem.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Synthetic Potential of 3,5-Dichloro-4-fluoronitrobenzene: A Building Block for Advanced Organic Synthesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 3,5-Dichloro-4-fluoronitrobenzene, a versatile chemical intermediate. We will delve into its fundamental reactivity, explore its pivotal role in the synthesis of complex molecules, and offer practical, field-proven insights for its application in research and development.

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Core

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for the synthesis of agrochemicals, pharmaceuticals, and specialty materials.[1][2] Its utility stems from a unique arrangement of substituents on the benzene ring: a powerful electron-withdrawing nitro group and a trio of halogen atoms, each offering distinct reactivity profiles.

This guide will illuminate the chemical logic behind the applications of this compound, moving from its intrinsic electronic properties to its practical implementation in multi-step syntheses. We will explore the nuances of its reactivity, focusing on the regioselective nature of nucleophilic aromatic substitution (SNAr), and provide a detailed experimental protocol to serve as a self-validating template for laboratory application.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is intrinsically linked to its physical and chemical properties. A summary of its key characteristics is presented below.

| Property | Value |

| CAS Number | 3107-19-5[1][3][4] |

| Molecular Formula | C₆H₂Cl₂FNO₂[4] |

| Molecular Weight | 209.99 g/mol [4] |

| Appearance | Off-white to light yellow crystalline solid[4] |

| Melting Point | 44 °C[5] |

| Boiling Point | 259.3 °C at 760 mmHg[4] |

The reactivity of the aromatic ring is dominated by the strong electron-withdrawing nature of the nitro group. This group profoundly deactivates the ring towards electrophilic attack but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) . The activation is most pronounced at the positions ortho and para to the nitro group.

In this compound, the fluorine atom is positioned ortho to the nitro group, making the C-F bond the primary site for nucleophilic attack. The rationale is twofold:

-

Activation: The fluorine is in an activated position, facilitating the formation of the resonance-stabilized intermediate known as the Meisenheimer complex.

-

Leaving Group Ability: Fluorine's high electronegativity polarizes the C-F bond, and in the context of SNAr on highly electron-deficient rings, fluoride is an excellent leaving group.

The two chlorine atoms further enhance the electrophilicity of the ring, though they are significantly less reactive as leaving groups compared to the activated fluorine under typical SNAr conditions. This differential reactivity is the cornerstone of its utility, allowing for selective, stepwise functionalization.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Core Applications in High-Value Synthesis

The unique reactivity of this compound makes it a crucial intermediate in several industrial and research sectors.[1][3]

Agrochemicals: Building Blocks for Crop Protection

This compound serves as a key precursor for a range of modern agrochemicals, including herbicides, fungicides, and pesticides.[2] The synthetic strategy typically involves an initial SNAr reaction to introduce a specific pharmacophore, followed by the reduction of the nitro group to an aniline. This aniline is a versatile handle for further elaboration. A notable example is in the synthesis of insecticides like Teflubenzuron, where a related dichlorodifluoroaniline intermediate is required.[6] The synthesis of this aniline precursor directly relies on the reduction of the corresponding nitrobenzene.[6]

Pharmaceutical Intermediates: Scaffolds for Drug Discovery

In medicinal chemistry, this compound provides a rigid scaffold that can be selectively functionalized to generate libraries of potential drug candidates. Its close analogue, 3-Chloro-4-fluoronitrobenzene, is a documented intermediate in the synthesis of quinolone-based antibiotics, the anti-cancer drug gefitinib, and the analgesic flupirtine.[7] By analogy, the 3,5-dichloro derivative allows for the creation of novel analogues with modified steric and electronic properties, which can be crucial for optimizing target binding affinity and pharmacokinetic profiles.

The typical synthetic sequence involves:

-

SNAr Reaction: Displacement of the fluorine with an oxygen, nitrogen, or sulfur nucleophile to install a key side chain.

-

Nitro Reduction: Conversion of the nitro group to an amine, often using methods like catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reduction (e.g., Fe/HCl, SnCl₂).[7]

-

Further Functionalization: The resulting aniline can undergo a vast array of subsequent reactions, such as acylation, alkylation, or cyclization, to build the final active pharmaceutical ingredient (API).

Specialty Chemicals and Advanced Materials

The electron-deficient and highly functionalized nature of the molecule makes it a valuable component in the synthesis of specialty chemicals.[1] It is a precursor in the production of advanced UV absorbers, which are critical for protecting materials like coatings and plastics from UV degradation.[1] The substituted nitroaromatic core can also be incorporated into dyes and pigments, where the combination of halogens and the nitro group contributes to color stability and adhesion properties.[2]

Experimental Protocol: A Case Study in Regioselective SNAr

This section provides a robust, step-by-step methodology for the nucleophilic aromatic substitution reaction of this compound with a secondary amine, a common transformation in the synthesis of pharmaceutical and agrochemical intermediates.

Objective: To synthesize 4-(2,6-dichloro-4-nitrophenyl)morpholine via regioselective displacement of the fluorine atom.

Materials:

-

This compound (1.0 equiv.)

-

Morpholine (1.1 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Thin-Layer Chromatography (TLC) apparatus

-